tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1312810-23-3
VCID: VC8067078
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC(C1)OC)N
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate

CAS No.: 1312810-23-3

Cat. No.: VC8067078

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate - 1312810-23-3

Specification

CAS No. 1312810-23-3
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key VYOYBSJHTACSNI-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)OC)N
SMILES CC(C)(C)OC(=O)N1CC(CC(C1)OC)N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC(C1)OC)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s backbone consists of a six-membered piperidine ring with three key substituents:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric bulk and protecting the amine functionality during synthetic processes.

  • An amino group at the 3-position, which serves as a nucleophilic site for further derivatization.

  • A methoxy group at the 5-position, influencing electronic distribution and hydrogen-bonding capabilities .

The (3S,5S) stereochemistry is critical for its biological activity, as enantiomeric purity determines binding affinity to target proteins. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the chair conformation of the piperidine ring, with the Boc and methoxy groups adopting equatorial positions to minimize steric strain.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_3
Molecular Weight230.30 g/mol
CAS Number1312810-23-3
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO)

The Boc group enhances solubility in nonpolar solvents, while the methoxy group contributes to moderate polarity, enabling compatibility with diverse reaction conditions.

Synthesis and Industrial Production

Conventional Synthetic Routes

Traditional synthesis begins with (3S,5S)-3-amino-5-methoxypiperidine, which undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base such as triethylamine. This method typically achieves yields of 70–85% but suffers from scalability issues due to prolonged reaction times and excessive solvent use.

Advanced Flow Microreactor Systems

Recent innovations employ continuous-flow microreactor technology to address batch process limitations. Key advantages include:

  • Enhanced mixing efficiency: Laminar flow regimes reduce diffusion limitations, accelerating reaction kinetics.

  • Precise temperature control: Microreactors mitigate exothermic side reactions, improving selectivity.

  • Sustainability: Solvent consumption decreases by 40–60% compared to batch methods.

A representative protocol involves:

  • Dissolving (3S,5S)-3-amino-5-methoxypiperidine in tetrahydrofuran (THF).

  • Mixing with (Boc)2O\text{(Boc)}_2\text{O} in a T-shaped microreactor at 25°C.

  • Quenching the reaction with aqueous HCl and isolating the product via extraction.

This approach achieves yields exceeding 90% with an enantiomeric excess (ee) >99%, making it the preferred method for industrial-scale production.

Applications in Medicinal Chemistry

Role as a Building Block

The compound’s reactive amino group and stereochemical precision make it a cornerstone for synthesizing:

  • Neuromodulators: Derivatives targeting serotonin and dopamine receptors show promise in treating depression and Parkinson’s disease.

  • Enzyme inhibitors: Carbamate-linked analogs inhibit histone deacetylases (HDACs) and kinases involved in cancer progression.

  • Peptidomimetics: Incorporation into peptide backbones enhances metabolic stability and bioavailability.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylateMethoxy at 4-position, trans stereochemistryReduced affinity for GABA receptors
tert-Butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylateBicyclic scaffoldEnhanced blood-brain barrier penetration
tert-Butyl 5-methoxypyridin-3-ylcarbamatePyridine ring instead of piperidineSelective COX-2 inhibition

The (3S,5S) configuration confers superior binding to G protein-coupled receptors (GPCRs) compared to analogs with alternate stereochemistry or ring systems.

Future Research Directions

Synthetic Methodology

  • Photocatalytic functionalization: Leveraging visible-light catalysis to introduce aryl or alkyl groups at the amino position.

  • Biocatalytic resolution: Enzymatic methods to enhance enantiomeric purity and reduce waste.

Pharmacological Exploration

  • Neuroprotective agents: Evaluating derivatives in models of Alzheimer’s disease and traumatic brain injury.

  • Anticancer candidates: Screening piperidine-based libraries for HDAC6 and PI3Kδ inhibition.

Environmental Impact Mitigation

  • Green chemistry initiatives: Developing aqueous-phase reactions and recyclable catalysts to minimize ecological footprint.

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